

# Nangibotide in Sepsis Survivors: A Comparative Analysis of Long-Term Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major global health challenge. While advancements in critical care have improved short-term survival, many survivors experience significant long-term morbidity, including cognitive impairment, physical disability, and an increased risk of subsequent mortality, collectively known as Post-Sepsis Syndrome (PSS).[1][2] This guide provides a comparative analysis of the emerging long-term outcome data for **Nangibotide**, a novel immunomodulatory agent, against current standard of care in sepsis and septic shock survivors.

**Nangibotide** is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a key amplifier of the innate immune response.[3][4] By modulating the TREM-1 pathway, **Nangibotide** aims to restore a balanced inflammatory response, thereby preventing the excessive inflammation that leads to organ damage in sepsis.[5][6]

## **Comparative Analysis of Long-Term Outcomes**

Emerging data from clinical trials suggest a potential for **Nangibotide** to improve long-term outcomes in sepsis survivors, particularly in a biomarker-positive subgroup of patients with high levels of soluble TREM-1 (sTREM-1). The Phase IIb ASTONISH trial showed that **Nangibotide** treatment was associated with improved long-term outcomes, including reduced morbidity and mortality.[7][8]



| Outcome Measure | Nangibotide (High<br>sTREM-1<br>Subgroup)                                                                                                                                                                                        | Placebo/Standard<br>of Care                                                                  | Source    |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|-----------|
| Mortality       | Trend towards improvement in all-cause mortality at day 28.[6] In a trial on COVID-19 patients with respiratory support, a 19.9% adjusted absolute reduction in mortality at day 28 was observed in the high sTREM-1 population. | Standard of care mortality rates for septic shock remain high.[10][11]                       | [6][9]    |
| Organ Support   | Higher proportion of patients alive and free of organ support at day 28.[6] The upcoming Phase 3 ACCURATE trial will use "alive and free of organ support at Day 29" as its primary endpoint.[11]                                | Dependent on severity of initial illness and subsequent complications.                       | [6][11]   |
| Morbidity       | The ASTONISH trial demonstrated a statistically significant improvement in organ function as measured by the Sequential Organ Failure Assessment (SOFA) score at day 5.[7][8] Shorter stays in the                               | Sepsis survivors often face long-term physical, cognitive, and psychological impairments.[1] | [1][7][8] |



intensive care unit have also been reported.[7]

Standard of Care for Sepsis: Current management of sepsis and septic shock, as outlined by the Surviving Sepsis Campaign, focuses on early recognition, rapid administration of antimicrobials, fluid resuscitation, and organ support.[12][13] While these interventions have improved acute survival, they do not directly address the underlying immune dysregulation that contributes to long-term complications.

# Signaling Pathways and Experimental Workflows TREM-1 Signaling Pathway

The diagram below illustrates the central role of the TREM-1 pathway in amplifying the inflammatory response during sepsis and the mechanism of action of **Nangibotide**.



Click to download full resolution via product page

Caption: TREM-1 signaling pathway in sepsis and the inhibitory action of **Nangibotide**.

## **Experimental Workflow for a Nangibotide Clinical Trial**

The following diagram outlines a typical experimental workflow for a clinical trial assessing the efficacy of **Nangibotide** in septic shock patients.





Click to download full resolution via product page

Caption: Hypothetical workflow for a **Nangibotide** clinical trial in septic shock.



## **Experimental Protocols**

Detailed methodologies for the clinical trials of **Nangibotide** are crucial for the interpretation of their results. Below is a summary of the key elements based on publicly available information for the ASTONISH (Phase IIb) and ACCURATE (Phase III) trials.

#### ASTONISH Trial (Phase IIb)

- Objective: To evaluate the efficacy and safety of **Nangibotide** in patients with septic shock and to identify the patient population that would benefit most from the treatment.[6]
- Design: A multicenter, randomized, double-blind, placebo-controlled trial.[6]
- Population: 361 patients with septic shock.[6]
- Intervention: Nangibotide administered as a continuous intravenous infusion for up to 5 days, in addition to standard of care.[14]
- Comparator: Placebo plus standard of care.[14]
- Primary Endpoint: Change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[6]
- Biomarker Stratification: Patients were stratified based on their baseline plasma sTREM-1 concentrations.[6]

#### ACCURATE Trial (Phase III)

- Objective: To confirm the efficacy and safety of Nangibotide in septic shock patients with high sTREM-1 levels.[11]
- Design: A single, pivotal, multicenter, randomized, double-blind, placebo-controlled registration trial.[10][11]
- Population: Approximately 1,300 patients with septic shock, with a primary analysis on 900 patients identified with high sTREM-1 levels using a companion diagnostic test.[10][11]
- Intervention: Nangibotide plus standard of care.



- Comparator: Placebo plus standard of care.
- Primary Endpoint: Proportion of patients alive and free of organ support at Day 29.[11]

## **Conclusion and Future Directions**

**Nangibotide** represents a promising, novel therapeutic approach for septic shock with the potential to improve long-term outcomes for survivors. The biomarker-guided strategy of targeting patients with high sTREM-1 levels is a significant step towards precision medicine in sepsis. The upcoming results from the Phase III ACCURATE trial will be critical in definitively establishing the long-term benefits of **Nangibotide** in this vulnerable patient population. Further research should also focus on standardized, long-term follow-up of sepsis survivors in clinical trials to comprehensively assess the impact of new therapies on quality of life, cognitive function, and other patient-centered outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Improving Long-term Outcomes after Sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment and recovery from sepsis NHS [nhs.uk]
- 3. Nangibotide Wikipedia [en.wikipedia.org]
- 4. Nangibotide | C54H83N15O21S2 | CID 165360157 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. labiotech.eu [labiotech.eu]
- 7. Inotrem's Precision Medicine Strategy Shows Breakthrough Results for Septic Shock Treatment with Nangibotide [trial.medpath.com]
- 8. Inotrem Unveils Game-Changing Precision Medicine Strategy for Nangibotide Clinical Development in Septic Shock | santé log [santelog.com]



- 9. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial -PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Approves Inotrem's Phase 3 Trial for Nangibotide in Septic Shock [synapse.patsnap.com]
- 11. inotrem.com [inotrem.com]
- 12. Surviving Sepsis Campaign Guidelines 2021 | SCCM [sccm.org]
- 13. Guidelines on the Clinical Management of Sepsis [who.int]
- 14. dial.uclouvain.be [dial.uclouvain.be]
- To cite this document: BenchChem. [Nangibotide in Sepsis Survivors: A Comparative Analysis of Long-Term Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913194#assessing-the-long-term-outcomes-of-nangibotide-treatment-in-survivors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com